molecular formula C12H7ClF3NO3S B1391026 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride CAS No. 874839-13-1

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride

Cat. No. B1391026
CAS RN: 874839-13-1
M. Wt: 337.7 g/mol
InChI Key: FDAYBQVWHDJJOL-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is a chemical compound used in scientific research. It has a molecular weight of 337.71 . The IUPAC name for this compound is 4-{[3-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular formula of this compound is C12H7ClF3NO3S . The InChI code is 1S/C12H7ClF3NO3S/c13-21(18,19)9-5-3-8(4-6-9)20-11-10(12(14,15)16)2-1-7-17-11/h1-7H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 63-65°C . The compound’s density is not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride has been instrumental in various chemical syntheses and reactions. For instance, it has been used in the Dmap-Catalyzed Synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This process demonstrated the efficiency of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst, yielding new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides through reactions with benzenesulfonyl chlorides (Khashi, Davoodnia, & Chamani, 2014).

Similarly, the compound has been involved in the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing its role in developing compounds with potential biological activities (Khalid et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, benzenesulfonyl chloride, a related compound, has been used for the colorimetric method for hippuric acid. This method involves a reaction where hippuric acid dissolved in pyridine produces a red-orange color, indicating its presence (Umberger & Fiorese, 1963).

Organic Chemistry Research

The reactivity of this compound extends to organic chemistry research as well. It has been used in the study of kinetics and mechanism of the pyridinolysis of benzenesulfonyl chlorides in methanol, providing valuable insights into the reaction mechanisms and kinetics (Hong, Koh, & Lee, 1999).

Biological and Medicinal Chemistry

In the field of biological and medicinal chemistry, derivatives of this compound have been explored for their potential antimicrobial activities. For instance, studies on the synthesis of N-Pyridin-3-yl-benzenesulfonamide and its antimicrobial activity have shown promising results against various bacterial strains (Ijuomah, Ike, & Obi, 2022).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO3S/c13-21(18,19)9-5-3-8(4-6-9)20-11-10(12(14,15)16)2-1-7-17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAYBQVWHDJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670718
Record name 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

874839-13-1
Record name 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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